molecular formula C21H23N5O5S B3006268 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 906226-22-0

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3006268
M. Wt: 457.51
InChI Key: HULFYOKHFRKZTG-UHFFFAOYSA-N
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Description

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O5S and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : Research on compounds with similar structures often focuses on synthesizing new heterocyclic compounds that have potential applications in medicinal chemistry. For example, the synthesis of pyrimidinone and oxazinone derivatives, which are structurally related to the compound , has been studied for their antimicrobial properties (Hossan et al., 2012).

  • Antimicrobial Activity : Many research efforts are dedicated to evaluating the antimicrobial activities of synthesized compounds. For instance, studies have been conducted on novel pyrimidinone derivatives to assess their effectiveness against various bacterial and fungal strains, aiming to discover new antimicrobial agents (Bondock et al., 2008).

  • Antitumor and Antiproliferative Activities : Compounds similar to the one you're interested in have been investigated for their potential antitumor and antiproliferative activities. Research includes synthesis and biological evaluation to identify compounds that could be developed into cancer therapies (Fahim et al., 2019).

Mechanistic Studies and Drug Development

  • Molecular Docking and DFT Studies : Advanced computational techniques, such as molecular docking and density functional theory (DFT), are employed to understand the interaction between synthesized compounds and biological targets. These studies help in the rational design of compounds with enhanced biological activity (Fahim et al., 2019).

  • Drug Discovery and Development : The research on compounds like "2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide" often forms the basis for the discovery and development of new drugs. By studying their synthesis, biological activities, and interaction with biological targets, researchers aim to identify promising candidates for further development into therapeutic agents.

properties

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)11-5-6-11)32-10-15(27)22-13-8-7-12(30-3)9-14(13)31-4/h7-9,11H,5-6,10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFYOKHFRKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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